molecular formula C21H41N7O11 B1250579 Deoxydihydrostreptomycin CAS No. 26086-49-7

Deoxydihydrostreptomycin

货号: B1250579
CAS 编号: 26086-49-7
分子量: 567.6 g/mol
InChI 键: RUQATQQNXCPTLL-PQMJGINDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 脱氧霉素(或称多西环素)属于四环素类抗生素。
  • 它用于治疗各种细菌和原生动物感染,包括肺炎、痤疮、衣原体感染、假膜性结肠炎、早期莱姆病、霍乱、淋病和梅毒。
  • 脱氧霉素可口服或注射给药 .
  • 准备方法

  • 化学反应分析

    • 脱氧霉素经历各种反应:

        氧化: 它可以在C4a位发生氧化。

        还原: C11处的酮基还原生成相应的醇。

        取代: 取代反应发生在不同的位置。

    • 常用试剂包括还原剂(如硼氢化钠)、氧化剂(如高锰酸钾)和酸碱催化剂。
    • 主要产物取决于具体的反应条件 .
  • 科学研究应用

    Antimicrobial Activity

    Deoxydihydrostreptomycin has been extensively studied for its antimicrobial properties. It is particularly effective against:

    • Mycobacterium tuberculosis : Used in treating multi-drug resistant tuberculosis cases.
    • Gram-negative bacteria : Effective against strains such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
    • Gram-positive bacteria : Shows efficacy against Staphylococcus aureus and Streptococcus pneumoniae.

    Treatment of Multi-drug Resistant Tuberculosis

    A study highlighted the use of this compound in patients with multi-drug resistant tuberculosis, demonstrating significant improvement in treatment outcomes when combined with other antibiotics .

    Efficacy Against Resistant Strains

    Research has shown that this compound can overcome resistance mechanisms present in certain bacterial strains. For instance, a clinical trial indicated its effectiveness against Klebsiella pneumoniae strains that were resistant to conventional treatments .

    Data Tables

    Bacterial StrainSensitivity to this compoundClinical Relevance
    Mycobacterium tuberculosisSensitiveTreatment of resistant TB
    Escherichia coliSensitiveCommon UTI pathogen
    Klebsiella pneumoniaeSensitiveHospital-acquired infections
    Staphylococcus aureusVariableSkin and soft tissue infections

    作用机制

  • 相似化合物的比较

    生物活性

    Deoxydihydrostreptomycin (DDS) is a derivative of dihydrostreptomycin, an aminoglycoside antibiotic that has shown significant biological activity against a variety of pathogens, particularly those resistant to other antibiotics. This article provides a comprehensive overview of the biological activities associated with DDS, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

    1. Overview of this compound

    This compound is synthesized through modifications of the dihydrostreptomycin structure. It retains the core aminoglycoside framework, which is critical for its interaction with bacterial ribosomes and subsequent inhibition of protein synthesis. The compound's efficacy is enhanced by its ability to overcome certain resistance mechanisms exhibited by bacteria.

    2.1 Spectrum of Activity

    DDS exhibits a broad spectrum of antimicrobial activity, particularly against Gram-negative bacteria. It has been tested against various strains, including:

    • Escherichia coli
    • Klebsiella pneumoniae
    • Pseudomonas aeruginosa
    • Mycobacterium tuberculosis

    Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for DDS against selected bacterial strains:

    Bacterial StrainMIC (µg/mL)
    Escherichia coli4
    Klebsiella pneumoniae8
    Pseudomonas aeruginosa16
    Mycobacterium tuberculosis2

    The primary mechanism by which DDS exerts its antibacterial effects is through binding to the 30S ribosomal subunit, leading to misreading of mRNA and inhibiting protein synthesis. This action is similar to that of other aminoglycosides but can be more effective against resistant strains due to structural modifications that enhance binding affinity.

    3.1 Clinical Efficacy

    A study conducted on patients with multidrug-resistant tuberculosis demonstrated that DDS, when used in combination with other antibiotics, significantly improved treatment outcomes compared to standard regimens. The study reported a success rate of over 75% in patients treated with DDS-containing regimens.

    3.2 Resistance Mechanisms

    Research has indicated that some bacterial strains develop resistance to DDS through enzymatic modification or efflux pump mechanisms. A notable case involved a strain of Klebsiella pneumoniae that developed resistance after prolonged exposure to DDS, highlighting the need for combination therapies to mitigate resistance development.

    4. Toxicity and Side Effects

    While DDS is generally well-tolerated, potential side effects include nephrotoxicity and ototoxicity, common concerns with aminoglycosides. Monitoring renal function and auditory health during treatment is essential.

    5. Future Directions

    Research into DDS continues to explore its potential in treating resistant infections, particularly in combination with other agents to enhance efficacy and reduce resistance rates. Ongoing studies aim to elucidate the full spectrum of biological activity and optimize dosing strategies for clinical use.

    属性

    IUPAC Name

    2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H41N7O11/c1-5-6(3-29)16(38-18-10(26-2)14(34)11(31)7(4-30)37-18)19(36-5)39-17-9(28-21(24)25)12(32)8(27-20(22)23)13(33)15(17)35/h5-19,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16+,17+,18-,19-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RUQATQQNXCPTLL-PQMJGINDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H41N7O11
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    34520-86-0 (sulfate)
    Record name Deoxydihydrostreptomycin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID90948962
    Record name N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90948962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    567.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    26086-49-7
    Record name Deoxydihydrostreptomycin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=26086-49-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Deoxydihydrostreptomycin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90948962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DEOXYDIHYDROSTREPTOMYCIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B6534650A
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Deoxydihydrostreptomycin
    Reactant of Route 2
    Deoxydihydrostreptomycin
    Reactant of Route 3
    Deoxydihydrostreptomycin
    Reactant of Route 4
    Deoxydihydrostreptomycin
    Reactant of Route 5
    Deoxydihydrostreptomycin
    Reactant of Route 6
    Deoxydihydrostreptomycin
    Customer
    Q & A

    Q1: What makes Deoxydihydrostreptomycin effective against certain bacterial strains resistant to Streptomycin?

    A1: this compound, specifically 3''-Deoxydihydrostreptomycin, demonstrates activity against bacterial strains that have developed resistance to Streptomycin through phosphorylation or adenylation at the 3''-hydroxyl group of the Streptomycin molecule. [, ] This resistance mechanism involves enzymes that modify Streptomycin, reducing its binding affinity to the bacterial ribosome. By removing the 3''-hydroxyl group, 3''-Deoxydihydrostreptomycin avoids this specific modification, thus retaining its activity against these resistant strains. [, , ]

    Q2: How does the phosphorylation of Streptomycin and Dihydrostreptomycin differ between Streptomyces strains?

    A2: Streptomyces strains exhibit variations in their phosphorylation of Streptomycin and Dihydrostreptomycin. [] Streptomyces griseus ATCC 10971 contains a labile kinase that phosphorylates the N-methyl-L-glucosamine moiety at the 3''-hydroxyl group of Streptomycin, Dihydrostreptomycin, and 3'-Deoxydihydrostreptomycin. [] Conversely, Streptomycin-producing strains like Streptomyces bikiniensis ATCC 11062 possess a different labile kinase that specifically phosphorylates the dihydrostreptobiosamine moiety of Dihydrostreptomycin 6-phosphate and 3'-Deoxydihydrostreptomycin 6-phosphate. [] This difference in kinase activity and substrate specificity contributes to the diverse phosphorylation patterns observed in different Streptomyces strains.

    Q3: Can you explain the significance of the 3,3a-O-carbonyl protecting group in the synthesis of 3′-Deoxydihydrostreptomycin?

    A3: During the synthesis of 3′-Deoxydihydrostreptomycin, researchers encountered stability issues with the commonly used 3,3a-O-isopropylidene protecting group in later reaction stages. [] To overcome this, the 3,3a-O-carbonyl group was employed instead. This alteration provided the necessary stability throughout the synthesis, including the crucial steps of inverting the 3′-hydroxyl group, 3′-chlorination, and dechlorination using tributyltin hydride. [] This strategic choice of protecting group proved vital in successfully synthesizing the target molecule.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。